Spectroscopic data of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Spectroscopic data of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane, a chalcone epoxide derivative. Intended for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the molecule's structural features.
Introduction and Molecular Structure
2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane is a derivative of a chalcone epoxide. Chalcones and their derivatives are a significant class of compounds, known for their broad range of biological activities, which makes their structural elucidation paramount. Spectroscopic analysis provides the definitive proof of structure, offering insights into the electronic environment of each atom and the connectivity of the molecular framework.
The structural integrity of this molecule is confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle, and together, they offer an unambiguous characterization.
Caption: Molecular structure of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.
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Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). TMS is chosen because it is chemically inert, volatile, and its single, sharp signal does not typically overlap with analyte signals.
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Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.
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Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.
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Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~8.10 - 8.00 | Doublet of Doublets (dd) | 2H | H-2', H-6' (Aromatic) | Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded. They appear as a doublet of doublets due to coupling with both the ortho fluorine and meta protons. |
| ~7.30 - 7.20 | Doublet (d) | 2H | H-2'', H-6'' (Aromatic) | Protons ortho to the oxirane ring and on the methoxy-substituted ring. They are deshielded by the aromatic ring current and show coupling to the meta protons. |
| ~7.20 - 7.10 | Triplet (t) or dd | 2H | H-3', H-5' (Aromatic) | Protons meta to the carbonyl group and ortho to the fluorine atom. The signal is a triplet-like pattern due to coupling with two neighboring protons and the fluorine atom. |
| ~6.95 - 6.85 | Doublet (d) | 2H | H-3'', H-5'' (Aromatic) | Protons meta to the oxirane ring and ortho to the electron-donating methoxy group are shielded. They show coupling only to the ortho protons. |
| ~4.30 | Doublet (d) | 1H | H-2 (Oxirane) | This proton is adjacent to the strongly deshielding carbonyl group. It is coupled to the H-3 proton of the oxirane ring. |
| ~3.90 | Doublet (d) | 1H | H-3 (Oxirane) | This proton is adjacent to the methoxyphenyl group. It is coupled to the H-2 proton of the oxirane ring. The trans-coupling constant (J) is typically smaller (around 2-4 Hz) than a cis-coupling constant.[1] |
| ~3.80 | Singlet (s) | 3H | -OCH₃ (Methoxy) | The protons of the methoxy group are in a shielded environment and do not couple with other protons, resulting in a sharp singlet. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.
Experimental Protocol
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often preferred to reduce acquisition time, as ¹³C has a low natural abundance.
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Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a broadband proton-decoupled pulse sequence. This standard technique collapses all ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation.
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Parameters: A typical experiment involves a 45-degree pulse angle and a relaxation delay of 2 seconds. A large number of scans (several hundred to thousands) are required to achieve an adequate signal-to-noise ratio.
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Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~192.0 | C=O (Ketone) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |
| ~166.0 (d) | C-4' (C-F) | The carbon directly bonded to fluorine is deshielded and appears as a doublet due to strong one-bond ¹³C-¹⁹F coupling. |
| ~160.0 | C-4'' (C-O) | The aromatic carbon attached to the electron-donating methoxy group is shielded. |
| ~132.0 (d) | C-2', C-6' | Aromatic carbons ortho to the carbonyl group are deshielded. They show a smaller two-bond coupling to the fluorine atom. |
| ~130.0 | C-1' | The quaternary carbon attached to the carbonyl group. |
| ~128.0 | C-2'', C-6'' | Aromatic carbons ortho to the oxirane ring. |
| ~127.0 | C-1'' | The quaternary carbon attached to the oxirane ring. |
| ~116.0 (d) | C-3', C-5' | Aromatic carbons meta to the carbonyl group are shielded relative to the ortho carbons and show three-bond coupling to fluorine. |
| ~114.5 | C-3'', C-5'' | Aromatic carbons ortho to the methoxy group are significantly shielded by its electron-donating effect. |
| ~62.0 | C-3 (Oxirane) | The oxirane carbons appear in a characteristic region, shifted downfield due to the strain of the three-membered ring and the electronegativity of the oxygen atom.[2] |
| ~60.0 | C-2 (Oxirane) | This oxirane carbon is further deshielded by the adjacent carbonyl group.[2] |
| ~55.5 | -OCH₃ (Methoxy) | The sp³ hybridized carbon of the methoxy group is shielded and appears in the typical aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
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Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred method as it requires minimal sample preparation and is non-destructive.
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Background Scan: A background spectrum of the clean ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any interfering signals from atmospheric CO₂ and water vapor.
-
Sample Scan: The sample spectrum is then recorded.
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Data Acquisition: Typically, 16-32 scans are co-added and averaged in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to produce the final spectrum.
FT-IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (-OCH₃) |
| ~1685 | Strong | C=O Stretch | Aryl Ketone |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1260 | Strong | Asymmetric C-O Stretch | Aryl Ether (-OCH₃) |
| ~1250 | Strong | C-F Stretch | Aryl Fluoride |
| ~1240 | Strong | C-O-C "Ring Breathing" | Epoxide (Oxirane) |
| ~910 | Strong | Asymmetric C-O-C Stretch | Epoxide (Oxirane) |
| ~840 | Strong | Symmetric C-O-C Stretch | Epoxide (Oxirane) |
Interpretation Insights:
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Ketone Stretch: The C=O stretch appears around 1685 cm⁻¹. Its position below 1700 cm⁻¹ is characteristic of an aryl ketone, where conjugation with the aromatic ring lowers the vibrational frequency compared to a saturated ketone.[3][4]
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Epoxide Peaks: The presence of the epoxide ring is definitively confirmed by a series of characteristic peaks. These include the symmetric ring breathing mode around 1240 cm⁻¹ and two particularly intense absorptions for the asymmetric and symmetric C-O-C stretches between 950-750 cm⁻¹.[5]
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Aryl Ether and Fluoride: The strong absorption around 1260 cm⁻¹ is characteristic of the aryl-O stretching of the methoxy group, while the C-F stretch also appears in this region, often overlapping.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure and connectivity.
Experimental Protocol
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Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique. ESI typically generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺, which minimizes initial fragmentation and provides a clear molecular ion peak.
-
Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. High-resolution mass spectrometry (HRMS) is critical as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): To probe the structure, the molecular ion ([M+H]⁺) is mass-selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.
Mass Spectrometry Data Summary
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Molecular Formula: C₁₆H₁₃FO₃
-
Exact Mass: 272.0849 g/mol
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Expected HRMS (ESI+) [M+H]⁺: m/z 273.0927
| m/z (Proposed) | Ion Formula | Fragment Lost | Description of Fragmentation |
| 273.0927 | [C₁₆H₁₄FO₃]⁺ | - | Protonated molecular ion, [M+H]⁺. |
| 135.0448 | [C₈H₇O₂]⁺ | C₈H₇FO | Cleavage of the bond between the carbonyl carbon and the oxirane ring, with charge retention on the 4-methoxyphenyl oxirane fragment. |
| 123.0142 | [C₇H₄FO]⁺ | C₉H₉O₂ | Cleavage of the bond between the two oxirane carbons, yielding the 4-fluorobenzoyl cation. This is a very stable acylium ion and is expected to be a major fragment. |
| 108.0575 | [C₇H₈O]⁺ | C₉H₅FO₂ | Fragmentation leading to the formation of a methoxybenzyl cation. |
| 95.0135 | [C₆H₄F]⁺ | C₁₀H₉O₃ | Loss of the carbonyl group from the 4-fluorobenzoyl cation, resulting in the 4-fluorophenyl cation. |
Proposed Fragmentation Pathway
The fragmentation of chalcone-like structures is well-studied.[6][7][8] The primary cleavage sites in 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane are the bonds adjacent to and within the strained oxirane ring, as well as the bond connecting the carbonyl group to its phenyl ring. The formation of stable acylium and benzyl cations drives the fragmentation process.
Caption: Plausible MS/MS fragmentation pathway for protonated 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry provide a definitive and comprehensive characterization of 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane. ¹H and ¹³C NMR confirm the precise electronic environment and connectivity of every proton and carbon atom. FT-IR spectroscopy validates the presence of key functional groups, notably the aryl ketone and the epoxide ring. Finally, HRMS confirms the elemental composition, and its fragmentation pattern provides corroborating evidence for the proposed structure. This multi-faceted analytical approach ensures the highest degree of confidence in the structural elucidation of the title compound, a necessary standard for any research or development application.
References
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- Proposed MS fragmentation pathway for chalcone derivatives. - ResearchGate. (n.d.).
- Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed. (n.d.).
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- 1 H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide). (n.d.).
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